[1-(1-benzothien-2-ylmethyl)-4-benzyl-4-piperidinyl]methanol
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Overview
Description
[1-(1-benzothien-2-ylmethyl)-4-benzyl-4-piperidinyl]methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research.
Mechanism of Action
The mechanism of action of [1-(1-benzothien-2-ylmethyl)-4-benzyl-4-piperidinyl]methanol is not fully understood. However, it is believed to act as a dopamine receptor agonist, which means it binds to and activates dopamine receptors in the brain. This leads to an increase in dopamine levels, which can have various effects on the body.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to improved cognitive function and mood. The compound has also been found to have anti-inflammatory and antioxidant properties, which can help protect against various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using [1-(1-benzothien-2-ylmethyl)-4-benzyl-4-piperidinyl]methanol in lab experiments is its ability to selectively target dopamine receptors. This makes it a useful tool for studying the role of dopamine in various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on [1-(1-benzothien-2-ylmethyl)-4-benzyl-4-piperidinyl]methanol. One area of interest is its potential use in the treatment of Parkinson's disease. Another area of research is the development of new compounds based on the structure of this compound, which could have improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medical research.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential in medical research. Its selective targeting of dopamine receptors makes it a useful tool for studying various physiological processes, and its potential applications in the treatment of various diseases make it a promising area of research. However, further studies are needed to fully understand the mechanism of action of this compound and its potential limitations.
Synthesis Methods
The synthesis of [1-(1-benzothien-2-ylmethyl)-4-benzyl-4-piperidinyl]methanol involves a multi-step process that includes the use of various reagents and catalysts. The synthesis starts with the reaction of 2-(chloromethyl)benzothiophene with benzylmagnesium chloride, followed by the addition of piperidine and formaldehyde to form the desired compound.
Scientific Research Applications
[1-(1-benzothien-2-ylmethyl)-4-benzyl-4-piperidinyl]methanol has been extensively studied for its potential applications in medical research. It has been found to exhibit significant activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been used as a tool for studying the role of dopamine receptors in the brain.
properties
IUPAC Name |
[1-(1-benzothiophen-2-ylmethyl)-4-benzylpiperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NOS/c24-17-22(15-18-6-2-1-3-7-18)10-12-23(13-11-22)16-20-14-19-8-4-5-9-21(19)25-20/h1-9,14,24H,10-13,15-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCGGDGUAGOCAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=CC=C2)CO)CC3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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